molecular formula C7H16N2O3S B2838902 2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol CAS No. 181762-02-7

2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol

Cat. No.: B2838902
CAS No.: 181762-02-7
M. Wt: 208.28
InChI Key: UMHXDZCFKNGXMA-UHFFFAOYSA-N
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Description

2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol is a piperidine-derived compound characterized by a sulfonamide group (-SO₂-NH-) linked to an ethanolamine backbone. Its molecular formula is C₇H₁₆N₂O₃S, with a molecular weight of 208.28 g/mol (calculated). The structure combines a six-membered piperidine ring with a sulfonamide-ethanol moiety, making it a hybrid of sulfonamide pharmacophores and ethanolamine derivatives.

Properties

IUPAC Name

N-(2-hydroxyethyl)piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h8,10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHXDZCFKNGXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens and alkylating agents . The reaction conditions vary depending on the desired outcome but generally require controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Properties
The compound is recognized for its potential therapeutic applications, particularly in treating psychiatric and neurological disorders. Research indicates that derivatives of piperidine, including 2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol, can interact with G protein-coupled receptors (GPCRs), which are critical in various signaling pathways related to these conditions. Specifically, prokineticin receptors activated by such compounds have shown promise in modulating neurochemical signaling, which may lead to innovations in treating mental health disorders .

Synthesis Techniques

Green Chemistry Approaches
Recent advancements in synthetic methodologies emphasize eco-friendly practices. The synthesis of this compound can be achieved through aqueous-mediated reactions or using catalysis that minimizes environmental impact. These methods not only enhance yield but also ensure the sustainability of chemical processes .

Synthesis Method Reagents Used Yield (%)
Aqueous-mediatedPiperidineQuantitative
Catalytic synthesisVarious catalystsHigh

Biological Research

Biological Activity Studies
The compound has been investigated for its biological activities, including antimicrobial and anticancer properties. For instance, studies have demonstrated that piperidine derivatives exhibit significant inhibitory effects on various cancer cell lines, suggesting their potential as lead compounds in cancer therapy . The structural features of this compound enhance its interaction with biological targets, making it a candidate for further exploration in drug design.

Case Studies

Case Study 1: Anticancer Activity
A study focusing on the synthesis of piperidine derivatives showed that this compound exhibited cytotoxicity against multiple tumor cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest, providing a foundation for developing new anticancer agents based on this scaffold .

Case Study 2: Neurological Applications
In another investigation, the compound was evaluated for its effects on neurodegenerative diseases. The results indicated that it could potentially enhance neuroprotection through modulation of neurotransmitter systems and reduction of oxidative stress markers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Features and Differences

The compound is compared to five analogues (Table 1), focusing on heterocyclic rings, substituents, and functional groups.

Table 1: Structural Comparison
Compound Name Heterocycle Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) CAS RN
2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol Piperidine Sulfonamide, ethanolamine C₇H₁₆N₂O₃S 208.28 Not provided
2-[(Piperazin-1-sulfonyl)amino]ethan-1-ol Piperazine Sulfonamide, ethanolamine C₆H₁₅N₃O₃S 209.27 1247805-31-7
Piperidine-2-ethanol Piperidine Ethanol, no sulfonamide C₇H₁₅NO 129.20 1484-84-0
2-[(Piperidin-4-yl)amino]ethan-1-ol Piperidine Amino group, ethanolamine C₇H₁₆N₂O 144.21 875229-91-7
2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol Piperidine Isopropyl, ethanol C₁₀H₂₁NO 171.28 733783-46-5

Key Observations :

  • Heterocycle Variation: Replacing piperidine with piperazine (as in 2-[(piperazin-1-sulfonyl)amino]ethan-1-ol) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity .
  • Functional Groups: The sulfonamide group in the target compound distinguishes it from non-sulfonamide analogues like piperidine-2-ethanol, which lacks this moiety .
  • Substituents: Bulkier groups (e.g., isopropyl in 2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol) reduce water solubility compared to ethanolamine derivatives .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Boiling Point Solubility (Water) logP (Predicted)
This compound Not reported Moderate 0.45
2-[(Piperazin-1-sulfonyl)amino]ethan-1-ol Not reported High -0.72
Piperidine-2-ethanol Not reported High 0.12
2-[(Piperidin-4-yl)amino]ethan-1-ol Not reported High -0.35

Analysis :

  • logP Trends: The sulfonamide group in the target compound increases polarity, reducing lipophilicity (logP = 0.45) compared to piperidine-2-ethanol (logP = 0.12) but enhancing it relative to the more polar piperazine analogue (logP = -0.72) .
  • Solubility : Piperazine derivatives generally exhibit higher aqueous solubility due to increased hydrogen-bonding capacity, while isopropyl-substituted compounds are less soluble .

Biological Activity

2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol is a compound that incorporates a piperidine ring and a sulfonamide moiety, both of which are known to confer various biological activities. The compound is of significant interest due to its potential applications in pharmacology, particularly in antibacterial, anticancer, and enzyme inhibition contexts.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of piperidine derivatives. For instance, compounds with a piperidine nucleus have demonstrated efficacy against various bacterial strains, including Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for these compounds often range from 0.3 to 8.5 µM against Gram-negative bacteria, indicating strong antibacterial potential .

Bacterial StrainMIC (µM)Reference
Escherichia coli0.3 - 8.5
Staphylococcus aureus0.1 - 9.5
Pseudomonas aeruginosa0.3 - 8.5

Anticancer Activity

The sulfonamide group is well-known for its anticancer properties. Research indicates that derivatives of sulfonamides exhibit significant antiproliferative effects against various human cancer cell lines, including HeLa and A-549 cells. The presence of electron-withdrawing groups on the phenylsulfonyl moiety enhances the cytotoxicity of these compounds .

Cancer Cell LineIC50 (µM)Reference
HeLaVaries
A-549Varies
SK-OV-3Varies
HT-29Varies

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly significant due to its implications in neurodegenerative diseases like Alzheimer's . The results indicate that certain derivatives exhibit promising AChE inhibitory activity comparable to known inhibitors like donepezil.

Study on Antibacterial Efficacy

In a comparative study, several piperidine derivatives were synthesized and tested against multiple bacterial strains. The results showed that modifications in the substituents on the piperidine ring significantly affected antibacterial activity, with some compounds displaying over six times the activity against methicillin-resistant Staphylococcus aureus compared to standard antibiotics .

Anticancer Evaluation

Another study focused on the anticancer potential of sulfonamide derivatives containing piperidine rings. The synthesized compounds were tested against a panel of cancer cell lines using the Sulforhodamine B (SRB) assay, revealing varying degrees of cytotoxicity based on structural modifications. Compounds with halogen substitutions were particularly noted for their enhanced activity against cancer cells .

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